4-Ethoxy-3-nitropyridine hydrochloride

Übersicht

Beschreibung

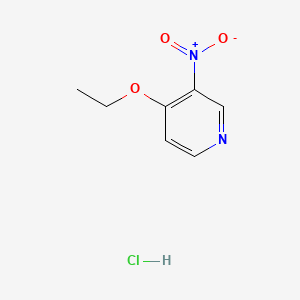

4-Ethoxy-3-nitropyridine hydrochloride is a chemical compound with the molecular formula C7H8N2O3·HCl. It is characterized by the presence of an ethoxy group (-OCH2CH3) and a nitro group (-NO2) attached to a pyridine ring, which is further protonated to form the hydrochloride salt. This compound is utilized in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Nitration Reaction: The synthesis of this compound typically involves the nitration of 4-ethoxypyridine. This reaction is carried out using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as a catalyst under controlled temperature conditions.

Hydrochloride Formation: The resulting 4-ethoxy-3-nitropyridine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The process involves careful monitoring of reaction parameters such as temperature, pressure, and reagent concentrations to optimize the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (-NO2) to an amino group (-NH2), resulting in the formation of 4-ethoxy-3-aminopyridine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as halides (Cl-, Br-) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of 4-ethoxy-3-nitropyridine.

Reduction Products: 4-ethoxy-3-aminopyridine.

Substitution Products: Derivatives with different substituents replacing the ethoxy group.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Ethoxy-3-nitropyridine hydrochloride is primarily known for its role as an intermediate in the synthesis of pharmaceuticals. It has shown potential in developing drugs targeting neurological disorders, thus enhancing drug efficacy.

Case Study: Neurological Drug Development

Research indicates that derivatives of 4-ethoxy-3-nitropyridine are being explored for their neuroprotective properties. For instance, compounds synthesized from this precursor have demonstrated activity against neurodegenerative diseases, highlighting its importance in pharmaceutical research .

Agricultural Chemistry

In the realm of agrochemicals, this compound is utilized to develop effective pest control solutions and crop protection agents. Its incorporation into formulations enhances the efficacy of pesticides and herbicides.

Data Table: Agrochemical Applications

| Application Type | Compound | Efficacy |

|---|---|---|

| Pesticides | Various formulations | Improved resistance to pests |

| Herbicides | Mixtures with other agents | Enhanced crop yield |

Material Science

This compound also finds applications in material science, particularly in the formulation of advanced materials such as polymers and coatings. It contributes to improving durability and environmental resistance.

Case Study: Polymer Coatings

Studies have shown that incorporating 4-ethoxy-3-nitropyridine into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting and quantifying various substances. Its utility in quality control processes across industries is well-documented.

The compound is a valuable tool in organic chemistry, particularly for exploring new reaction pathways and developing novel compounds. Its reactivity allows chemists to synthesize a variety of derivatives.

Case Study: Reaction Pathways

Research has focused on vicarious nucleophilic substitution reactions involving 4-ethoxy-3-nitropyridine, leading to the discovery of new synthetic routes that could be applied in various chemical syntheses .

Wirkmechanismus

The mechanism by which 4-ethoxy-3-nitropyridine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The compound's interaction with biological targets can involve binding to enzymes or receptors, leading to the modulation of biological processes.

Vergleich Mit ähnlichen Verbindungen

3-Nitropyridine

4-Ethoxypyridine

3-Aminopyridine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

4-Ethoxy-3-nitropyridine hydrochloride is a heterocyclic compound with a significant potential for various biological activities. This article reviews its synthesis, biological properties, and relevant studies, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C₇H₈N₂O₃·HCl. The structure features a pyridine ring substituted at the 3 and 4 positions with a nitro group and an ethoxy group, respectively. This unique substitution pattern enhances its solubility and reactivity, making it valuable in both organic synthesis and pharmacological applications.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been shown to inhibit specific bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism often involves the inhibition of key enzymes that are critical for bacterial survival and proliferation.

Antitumor Activity

The compound's derivatives have been explored for their potential antitumor properties. Studies suggest that this compound can inhibit enzyme activities linked to cancer progression, positioning it as a significant compound in cancer research.

Interaction Studies

Interaction studies have revealed that this compound interacts with specific biological targets, influencing various pathways. For instance, it has been observed to inhibit certain enzyme activities associated with cancer, indicating its potential role in therapeutic applications against malignancies.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Nitropyridine | Nitro group at position 3 | Used extensively as a building block in organic synthesis. |

| 4-Methoxy-3-nitropyridine | Methoxy group instead of ethoxy | Exhibits different reactivity patterns due to sterics. |

| 2-Amino-3-nitropyridine | Amino group at position 2 | Displays enhanced biological activity against certain pathogens. |

| 5-Nitroisoxazole | Isoxazole ring with a nitro group | Provides different electronic properties affecting reactivity. |

The ethoxy substituent in this compound enhances its solubility compared to other nitropyridines, contributing to its unique biological profile.

Case Studies

Several studies have documented the biological effects of this compound:

- Antimicrobial Screening : In one study, the compound was tested against various bacterial strains, showing significant inhibition of growth at concentrations as low as 10 µg/mL. This suggests its potential as an effective antimicrobial agent.

- Antitumor Activity : A recent investigation focused on the compound's ability to inhibit tumor cell lines, revealing that it could reduce cell viability by over 50% at concentrations of 25 µM, indicating strong antitumor potential.

Eigenschaften

IUPAC Name |

4-ethoxy-3-nitropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.ClH/c1-2-12-7-3-4-8-5-6(7)9(10)11;/h3-5H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNMWMLXQJBWURC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NC=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496829 | |

| Record name | 4-Ethoxy-3-nitropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94602-04-7 | |

| Record name | 94602-04-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethoxy-3-nitropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.